molecular formula C15H20N6O2S B2776935 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 2194908-13-7

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2776935
CAS No.: 2194908-13-7
M. Wt: 348.43
InChI Key: QWUIVRRBSXITHP-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H20N6O2S and its molecular weight is 348.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds containing the 1,2,5-thiadiazol moiety involves the reaction of specific chloroacetamido derivatives with piperidine, yielding compounds with potential biological activities. For example, Ismailova et al. (2014) synthesized a compound through the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, indicating the structural flexibility and reactivity of thiadiazole derivatives Ismailova et al., 2014.

Antimicrobial Applications

Compounds derived from thiadiazole have shown promising antimicrobial properties. Mokhtari and Pourabdollah (2013) evaluated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and Candida species, highlighting the significance of thiadiazole derivatives in combating microbial resistance Mokhtari & Pourabdollah, 2013.

Insecticidal Assessment

The insecticidal properties of thiadiazole derivatives have also been explored. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, indicating the potential of these compounds in agricultural applications Fadda et al., 2017.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-10-11(2)16-9-21(15(10)23)8-14(22)18-12-3-5-20(6-4-12)13-7-17-24-19-13/h7,9,12H,3-6,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUIVRRBSXITHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NSN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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